2-(4-Chlorophenyl)piperidine hydrochloride

monoamine transporter positional isomerism SAR

This para-chlorophenyl piperidine features a 2-substituted scaffold that offers a distinct pharmacophoric geometry compared to common 4-position analogs. Supplied as the hydrochloride salt, it delivers enhanced aqueous solubility for consistent in vitro transporter binding and uptake assays. The stereogenic center at the 2-position enables enantioselective research with the (R)- or (S)-enantiomers when chiral fidelity is required.

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 37656-37-4
Cat. No. B1602533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)piperidine hydrochloride
CAS37656-37-4
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H
InChIKeyPOXMBRSBLGHIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)piperidine Hydrochloride (CAS 37656-37-4) for Research and Procurement


2-(4-Chlorophenyl)piperidine hydrochloride (CAS 37656-37-4) is a para-chlorophenyl-substituted piperidine derivative with molecular formula C₁₁H₁₅Cl₂N and molecular weight 232.15 g/mol [1]. The compound consists of a piperidine ring substituted at the 2-position with a 4-chlorophenyl group, and is supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . This 2-substituted piperidine scaffold has been described in the patent literature as a ligand framework for monoamine receptors and transporters, including dopamine, serotonin, and norepinephrine systems [2].

Why 2-(4-Chlorophenyl)piperidine Hydrochloride Cannot Be Interchanged with Closest Analogs


Substitution at the 2-position versus the 4-position of the piperidine ring produces fundamentally different pharmacophoric geometries and biological profiles. While 4-(4-chlorophenyl)piperidine analogs bearing thioacetamide side chains have been extensively characterized as monoamine transporter inhibitors with defined structure-activity relationships across DAT, NET, and SERT [1], the 2-substituted scaffold presents a distinct spatial arrangement of the aromatic group relative to the piperidine nitrogen. This positional isomerism alters hydrogen-bonding capability and receptor binding site occupancy [2]. Additionally, stereochemical configuration at the 2-position introduces further differentiation; (R)- and (S)-enantiomers of the 2-substituted series possess different molecular descriptors (XLogP3 = 2.8, TPSA = 12 Ų) and are expected to exhibit enantioselective binding properties [2]. Generic substitution with 4-position isomers or achiral analogs therefore compromises both structural fidelity and biological relevance in experimental systems designed around 2-substituted piperidine pharmacophores.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)piperidine Hydrochloride (CAS 37656-37-4)


Positional Isomer Differentiation: 2-Position vs. 4-Position Substitution Alters Transporter Selectivity Profile

2-(4-Chlorophenyl)piperidine hydrochloride is structurally distinguished from the more extensively characterized 4-(4-chlorophenyl)piperidine scaffold. In systematic SAR studies of 4-(4-chlorophenyl)piperidine analogs with thioacetamide side chains, specific stereoisomers exhibit defined transporter selectivity patterns: (-)-cis analogs demonstrate DAT/NET selectivity, while (-)-trans and (+)-cis isomers exhibit SERT or SERT/NET selectivity [1]. The 2-substituted scaffold positions the chlorophenyl group at a different vector angle relative to the piperidine nitrogen (rotatable bond count = 1 for the free base [2]), creating distinct spatial constraints for receptor engagement compared to the 4-substituted series.

monoamine transporter positional isomerism SAR

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling Stability

The hydrochloride salt form (CAS 37656-37-4, MW = 232.15 g/mol) provides improved aqueous solubility and handling characteristics compared to the free base form (MW = 195.69 g/mol) [1]. The hydrochloride salt is preferred for biological assays and pharmaceutical formulation development due to its enhanced solubility in aqueous media, which facilitates dissolution in buffer systems and cell culture media . The free base, in contrast, exhibits higher calculated lipophilicity (XLogP3 = 2.8) and requires organic co-solvents for dissolution [1].

solubility formulation salt selection

Stereochemical Differentiation: (R)- vs. (S)-Enantiomers Exhibit Distinct Molecular Descriptors

2-(4-Chlorophenyl)piperidine contains a stereogenic center at the 2-position, yielding (R)- and (S)-enantiomers with distinct three-dimensional configurations. The (R)-enantiomer (CAS 1213093-23-2) has a molecular weight of 195.69 g/mol, XLogP3 = 2.8, topological polar surface area (TPSA) = 12 Ų, and rotatable bond count = 1 [1]. The (S)-enantiomer (CAS 1213519-45-9) shares the same computed descriptors but presents the opposite absolute configuration, which can produce enantioselective biological responses in chiral receptor environments [2].

chirality enantioselectivity stereochemistry

Patent Literature Positioning: 2-Substituted Piperidines as Privileged Monoamine Transporter Ligands

Patent WO-03016274-A2 explicitly claims 2-substituted piperidines as ligands for mammalian dopamine, serotonin, and norepinephrine transporters, with therapeutic applications spanning addiction, depression, anxiety, ADHD, Parkinson's disease, and other CNS disorders [1]. This patent family establishes the 2-substituted piperidine scaffold as a distinct pharmacophore class separate from the 4-substituted piperidine analogs described in other literature (e.g., J Med Chem 2005, 48:7970-7979) [2]. The patent claims encompass compounds where the 2-position substituent includes aryl groups such as 4-chlorophenyl, providing intellectual property context for this scaffold.

patent monoamine transporter ligand scaffold

Validated Research and Procurement Scenarios for 2-(4-Chlorophenyl)piperidine Hydrochloride (CAS 37656-37-4)


Monoamine Transporter Ligand Development and SAR Studies

2-(4-Chlorophenyl)piperidine hydrochloride serves as a core scaffold for developing ligands targeting dopamine, serotonin, and norepinephrine transporters, as described in patent WO-03016274-A2 [1]. The 2-substituted piperidine framework provides a distinct pharmacophore geometry compared to the 4-substituted series, enabling exploration of structure-activity relationships for CNS disorders including depression, anxiety, ADHD, and addiction. Procurement of the hydrochloride salt ensures adequate aqueous solubility for in vitro transporter binding and uptake assays .

Asymmetric Synthesis and Chiral Methodology Development

The stereogenic center at the 2-position of the piperidine ring enables the use of this compound and its enantiomers in asymmetric synthesis applications. The (R)-enantiomer (CAS 1213093-23-2) and (S)-enantiomer (CAS 1213519-45-9) possess identical molecular descriptors (MW = 195.69 g/mol free base, XLogP3 = 2.8, TPSA = 12 Ų) but opposite absolute configurations [1]. These enantiomers can serve as chiral building blocks, chiral auxiliaries, or chiral stationary phase test analytes in enantioselective methodology development.

Hydrochloride Salt Formulation and Biophysical Assay Development

The hydrochloride salt form (CAS 37656-37-4, MW = 232.15 g/mol) offers enhanced aqueous solubility compared to the free base (MW = 195.69 g/mol, XLogP3 = 2.8), making it suitable for biological assays conducted in aqueous buffer systems [1]. This salt form is appropriate for dissolution in PBS, cell culture media, or other aqueous matrices without requiring organic co-solvents, facilitating reproducible dose-response studies in pharmacological screening campaigns .

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